Cas no 313502-89-5 (Benzothiazole,2,5,7-trimethyl-)

Benzothiazole,2,5,7-trimethyl- structure
313502-89-5 structure
Product Name:Benzothiazole,2,5,7-trimethyl-
CAS No:313502-89-5
MF:C10H11NS
MW:177.266041040421
CID:300982
PubChem ID:3728905
Update Time:2025-04-19

Benzothiazole,2,5,7-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2,5,7-trimethyl-
    • 2,5,7-Trimethyl-1,3-benzothiazole
    • 1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-
    • 1,4-Diazabicyclo[2.2.2]octane,2,5,7-trimethyl-(6CI,8CI,9CI)
    • 2,5,7-trimethyl-1,4-diaza-bicyclo[2.2.2]octane
    • 2,5,7-TRIMETHYL-1,4-DIAZABICYCLO[2.2.2]OCTANE
    • 2,5,7-trimethyl-benzothiazole
    • AG-G-53569
    • CTK5C5748
    • AKOS005448367
    • SCHEMBL2171105
    • 313502-89-5
    • EN300-7815806
    • Inchi: 1S/C10H11NS/c1-6-4-7(2)10-9(5-6)11-8(3)12-10/h4-5H,1-3H3
    • InChI Key: RAXRNJIUSJAKMT-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2=CC(C)=CC(C)=C12

Computed Properties

  • Exact Mass: 177.06133
  • Monoisotopic Mass: 177.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

Benzothiazole,2,5,7-trimethyl- Pricemore >>

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